molecular formula C17H20ClNO2 B1385440 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline CAS No. 1040684-85-2

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline

Cat. No. B1385440
CAS RN: 1040684-85-2
M. Wt: 305.8 g/mol
InChI Key: IAKIGHCOYZXESD-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline” is a specialty product used for proteomics research . It has a molecular formula of C17H20ClNO2 and a molecular weight of 305.8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline” are not fully detailed in the sources I found. It has a molecular weight of 305.8 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Interaction with N-Acetylcysteine : A study by Lindqvist, Kenne, and Lindeke (1991) explored the reaction between N-acetylcysteine and a compound related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, revealing the formation of several products depending on pH, concentration, and reaction time (Lindqvist et al., 1991).

  • Metabolic Ring Hydroxylation : Research by Gorrod and Patterson (1980) indicated the ring (4-C) hydroxylation of N,N-dialkylaniline derivatives, contributing to the understanding of metabolic pathways (Gorrod & Patterson, 1980).

  • Synthesis of Novel Derivatives : Dewangan et al. (2015) synthesized novel oxadiazole derivatives from a compound structurally similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, showing potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Biological Activities

  • Antimicrobial and Anthelmintic Evaluations : A study by Varshney, Husain, and Parcha (2014) focused on synthesizing and testing novel Schiff bases derived from a compound similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, revealing significant antibacterial and anthelmintic activities (Varshney et al., 2014).

  • Cytotoxic Compounds : A study by Medici, Owen, and Sflomos (1977) on chloro-, methoxy-, and methoxycarbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines, which are structurally related, discussed their potential as anti-tumor agents (Medici et al., 1977).

  • Photophysicochemical Properties : Kuruca et al. (2018) synthesized and characterized novel compounds, including ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups, and investigated their photophysical and photochemical properties (Kuruca et al., 2018).

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIGHCOYZXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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